molecular formula C24H19BrFN3O2S B303640 2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(4-fluorophenyl)acetamide

Katalognummer B303640
Molekulargewicht: 512.4 g/mol
InChI-Schlüssel: JMAFOPUOSLOMFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(4-fluorophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BAY 41-2272 and is known to have a wide range of biochemical and physiological effects. In

Wirkmechanismus

BAY 41-2272 exerts its effects through the activation of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a key role in regulating various physiological processes. BAY 41-2272 binds to the heme group of sGC, leading to the activation of the enzyme and the subsequent production of cGMP.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and relax smooth muscle. BAY 41-2272 has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific and potent activator of sGC, making it a useful tool for studying the role of cGMP in various physiological processes. However, BAY 41-2272 has several limitations, including its relatively short half-life and its potential for non-specific binding to other heme-containing proteins.

Zukünftige Richtungen

There are several future directions for the study of BAY 41-2272. One area of research is the development of new and more potent sGC activators. Another area of research is the study of the role of cGMP in various diseases, including pulmonary hypertension and cancer. Additionally, the potential use of BAY 41-2272 in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Conclusion:
In conclusion, BAY 41-2272 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been shown to have potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of BAY 41-2272 and to develop new and more potent sGC activators.

Synthesemethoden

The synthesis of BAY 41-2272 involves the reaction of 4-bromo-2-fluoroaniline with 2-acetylpyridine in the presence of sodium ethoxide to form 2-(4-bromo-2-fluorophenyl)-2-oxoethylpyridine. This intermediate product is then reacted with thioacetic acid to form 2-(4-bromo-2-fluorophenyl)-2-oxoethylthiopyridine. The final step involves the reaction of 2-(4-bromo-2-fluorophenyl)-2-oxoethylthiopyridine with N-(4-fluorophenyl)acetamide in the presence of potassium carbonate to form BAY 41-2272.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has also been studied for its potential applications in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.

Eigenschaften

Produktname

2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(4-fluorophenyl)acetamide

Molekularformel

C24H19BrFN3O2S

Molekulargewicht

512.4 g/mol

IUPAC-Name

2-[5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H19BrFN3O2S/c1-14-20(11-22(30)16-3-5-17(25)6-4-16)15(2)28-24(21(14)12-27)32-13-23(31)29-19-9-7-18(26)8-10-19/h3-10H,11,13H2,1-2H3,(H,29,31)

InChI-Schlüssel

JMAFOPUOSLOMFZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1CC(=O)C2=CC=C(C=C2)Br)C)SCC(=O)NC3=CC=C(C=C3)F)C#N

Kanonische SMILES

CC1=C(C(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)F)C)CC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.